2-chloro-3-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidino]naphthoquinone
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Overview
Description
Molecular Structure Analysis
The molecular structure of indole derivatives, including “2-chloro-3-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidino]naphthoquinone”, is complex. The indole molecule has seven positions to accommodate different substitutions . Sites 1, 2, and 3 are of particular importance and are known as reactive sites for indole derivatives .Scientific Research Applications
Chemical Reactions and Synthesis
The compound 2-chloro-3-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidino]naphthoquinone is involved in various chemical reactions. For instance, it reacts with cyclic amines like piperidine, morpholine, and pyrrolidine, forming different products depending on the reaction conditions and solvent used. These reactions often lead to the replacement of the chlorine atom and the formation of new compounds with varying structures (Mikhalina, Rubashko, Fokin, Bagryanskaya, & Gatilov, 1995).
Synthesis and Biological Properties
The compound's derivatives have been synthesized and characterized for their biological properties. One study involved nucleophilic substitution reactions using piperidinol, piperidine, and piperazine derivatives. The resulting compounds exhibited antibacterial and antifungal activities (Ibiş, Ayla, Bahar, Stasevych, Komarovska-Porokhnyavets, & Novikov, 2015).
Antimicrobial Studies
A novel ligand precursor was synthesized and used to create mononuclear transition metal dithiocarbamate complexes with significant antimicrobial activity. These complexes were tested against various pathogens, including S. aureus and E. coli, showing broad-spectrum antibacterial effectiveness (Verma & Singh, 2015).
Photoinduced Molecular Transformations
The compound is involved in photoinduced molecular transformations, forming various derivatives under specific conditions. These transformations are crucial in synthesizing new chemical entities with potential applications in drug development and other fields (Kobayashi, Takeuchi, Seko, Kanno, Kujime, & Suginome, 1993).
Synthesis of Naphthoquinone Derivatives
The compound also plays a role in the synthesis of naphthoquinone derivatives. These derivatives have been synthesized through various methods, including reactions with piperidine, demonstrating its versatility in chemical synthesis (Piskunov & Shvartsberg, 1990).
Cytotoxicity Evaluation
Some derivatives of this compound have been evaluated for their cytotoxicity. They showed potential as anticancer agents, demonstrating significant cytotoxic effects against various tumor cell lines (Lee, Suh, & Lee, Chong‐Ock, 2003).
Future Directions
Indole derivatives have broad therapeutic potential and are a promising scaffold for the discovery and development of potential anti-tubercular agents . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that indole derivatives, including “2-chloro-3-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidino]naphthoquinone”, may have potential applications in the development of new drugs.
Properties
IUPAC Name |
2-chloro-3-[4-(2,3-dihydroindole-1-carbonyl)piperidin-1-yl]naphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3/c25-20-21(23(29)18-7-3-2-6-17(18)22(20)28)26-12-9-16(10-13-26)24(30)27-14-11-15-5-1-4-8-19(15)27/h1-8,16H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSONCEGUBVVOHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC3=CC=CC=C32)C4=C(C(=O)C5=CC=CC=C5C4=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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